molecular formula C7H4ClNO4 B1360118 3-Chloro-2-nitrobenzoic acid CAS No. 4771-47-5

3-Chloro-2-nitrobenzoic acid

Cat. No. B1360118
CAS RN: 4771-47-5
M. Wt: 201.56 g/mol
InChI Key: VCHSXYHBMFKRBK-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrobenzoic acid is an organic compound with the molecular formula ClC6H3(NO2)CO2H . It has a molecular weight of 201.56 . This compound has been used in the preparation of 2-amino-3-chlorobenzonitrile and 3-chloro-2-nitrobenzaldehyde .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-nitrobenzoic acid consists of a benzene ring substituted with a chlorine atom, a nitro group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .


Chemical Reactions Analysis

3-Chloro-2-nitrobenzoic acid has been known to undergo condensation with aminoquinolines to yield phenylquinolylamines . It also forms hydrogen-bonded structures with quinoline .


Physical And Chemical Properties Analysis

3-Chloro-2-nitrobenzoic acid has a density of 1.6±0.1 g/cm³, a boiling point of 365.6±27.0 °C at 760 mmHg, and a flash point of 174.9±23.7 °C . It also has a molar refractivity of 44.6±0.3 cm³ .

Scientific Research Applications

Synthesis and Intermediate Uses

  • Synthesis of Pharmaceuticals and Agrochemicals : 3-Chloro-2-nitrobenzoic acid serves as a starting material in synthesizing various compounds. It has been used in the synthesis of chlorantraniliprole, an insecticide, showcasing its utility in agrochemicals (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
  • Crystal Engineering : This compound also finds application in crystal engineering. Its crystal structures with quinoline derivatives have been studied, which is significant for understanding molecular interactions (Kazuma Gotoh & H. Ishida, 2019).

Chemical Properties and Analysis

  • Study of Physical and Chemical Properties : The physical and chemical properties of 3-Chloro-2-nitrobenzoic acid and its derivatives have been extensively studied. For example, the temperature dependence of chlorine nuclear quadrupole resonance in related compounds provides insights into its chemical behavior (V. Sastry & J. Ramakrishna, 1976).
  • Solvation Parameter Model : The solubility of 3-Chloro-2-nitrobenzoic acid in various solvents has been mathematically correlated using the Abraham solvation parameter model. This information is crucial for predicting its behavior in different environments (Dawn M. Stovall et al., 2005).

Biomedical Applications

  • Cytotoxic Properties : The compound's derivatives have been studied for their cytotoxic properties, indicating potential for medical applications, particularly in cancer research (Nong Wang & Qi Shi, 2011).

Materials Science and Luminescence

  • Solid-State Luminescence : Complexes involving 3-Chloro-2-nitrobenzoic acid have shown significant solid-state luminescence properties, which could be explored for applications in materials science (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Magnetic and Thermal Properties

  • Magnetic and Thermal Behavior : The magnetic and thermal properties of its complexes with transition metals have also been a subject of study, providing insights into its potential use in magnetic and thermal applications (W. Ferenc et al., 2006).

Safety And Hazards

3-Chloro-2-nitrobenzoic acid is classified as an eye irritant, skin irritant, and may cause respiratory system toxicity . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-chloro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHSXYHBMFKRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197259
Record name 3-Chloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-nitrobenzoic acid

CAS RN

4771-47-5
Record name 3-Chloro-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4771-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-nitrobenzoic acid
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Record name 3-Chloro-2-nitrobenzoic acid
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Record name 3-chloro-2-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
K Gotoh, H Ishida - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
… of quinoline with 3-chloro-2-nitrobenzoic acid, 4-chloro-2-nitrobenzoic acid and 5-chloro-2-nitrobenzoic acid, and two compounds of phthalazine with 3-chloro-2-nitrobenzoic acid and 4-…
Number of citations: 13 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section C: Crystal …, 2009 - scripts.iucr.org
The structures of four isomeric compounds, all C7H4ClNO4·C9H7N, of quinoline with chloro- and nitro-substituted benzoic acid, namely, 2-chloro-5-nitrobenzoic acid–quinoline (1/1), (I)…
Number of citations: 19 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
… compounds of quinoline with 3-chloro-2-nitrobenzoic acid, 4-… of phthalazine with 3-chloro-2-nitrobenzoic acid and 4-chloro-… and of isoquinoline with 3-chloro-2-nitrobenzoic acid with Δp…
Number of citations: 4 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section C: Crystal …, 2011 - scripts.iucr.org
… In this communication, we report the three isomeric compounds 3-chloro-2-nitrobenzoic acid–phthalazine (1/1), (I) [link] , 4-chloro-2-nitrobenzoic acid–phthalazine (1/1), (II) [link] , and 4-…
Number of citations: 4 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section E …, 2020 - scripts.iucr.org
… crystal structures of the system of quinoline derivatives–chloro- and nitro-substituted benzoic acids, we have shown that three compounds of quinoline with 3-chloro-2-nitrobenzoic acid, …
Number of citations: 5 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
… compounds of quinoline with 3-chloro-2-nitrobenzoic acid, 4-… of phthalazine with 3-chloro-2-nitrobenzoic acid and 4-chloro-… and of isoquinoline with 3-chloro-2-nitrobenzoic acid with Δp…
Number of citations: 3 scripts.iucr.org
W Ferenc, B Cristóvão, J Sarzynski, B Paszkowska - Eclética Química, 2006 - SciELO Brasil
… The compounds of 3-chloro-2-nitrobenzoic acid anion are very little known. A survey of the … salts with 3-chloro-2-nitrobenzoic acid anion. The salts of 3-chloro-2-nitrobenzoic acid anion …
Number of citations: 8 www.scielo.br
K Gotoh, H Ishida - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
… , namely, three compounds of quinoline with 3-chloro-2-nitrobenzoic acid, 4-chloro-2-… C65, o534-o538.] ), two compounds of phthalazine with 3-chloro-2-nitrobenzoic acid and 4-…
Number of citations: 2 scripts.iucr.org
H Ishida - Acta Crystallographica Section E: Crystallographic …, 2021 - scripts.iucr.org
… have shown that three compounds of quinoline with 3-chloro-2-nitrobenzoic acid, 4-chloro-2-… 2-chloro-4-nitrobenzoic acid, 3-chloro-2-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid (…
Number of citations: 1 scripts.iucr.org
H Wu, YL Liu, HY Wang, J Wu, P Zou - Zeitschrift für Kristallographie …, 2013 - degruyter.com
… Hydrogen-bonded structures of the isomeric compounds of quinolone with 2-chloro-5-nitrobenzoic acid, 3-chloro-2nitrobenzoic acid,4-chloro-2-nitrobenzoic acid and 5-chloro-2…
Number of citations: 2 www.degruyter.com

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